molecular formula C6H8N3NaO2 B2498233 Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate CAS No. 2140305-27-5

Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate

Cat. No.: B2498233
CAS No.: 2140305-27-5
M. Wt: 177.139
InChI Key: WEAZFHFBFGHBBY-UHFFFAOYSA-M
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Description

Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. This compound is known for its various applications in medical, environmental, and industrial research.

Scientific Research Applications

Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other imidazole derivatives.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products

Safety and Hazards

The safety information for Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate and other imidazole derivatives are promising. They are key components to functional molecules that are used in a variety of everyday applications . They have a broad range of chemical and biological properties, making them potential candidates for the development of new drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;2-amino-2-(1-methylimidazol-2-yl)acetate typically involves the reaction of glyoxal and ammonia to form the imidazole ring, followed by further functionalization to introduce the amino and acetate groups. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the proper formation of the desired product .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The amino and acetate groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with different functional groups, while substitution reactions can produce a variety of amino and acetate derivatives .

Mechanism of Action

The mechanism of action of sodium;2-amino-2-(1-methylimidazol-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent containing an imidazole ring.

    Omeprazole: An antiulcer drug with an imidazole moiety.

    Metronidazole: A bactericidal agent with an imidazole structure.

Uniqueness

Sodium;2-amino-2-(1-methylimidazol-2-yl)acetate is unique due to its specific functional groups and the combination of amino and acetate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

IUPAC Name

sodium;2-amino-2-(1-methylimidazol-2-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2.Na/c1-9-3-2-8-5(9)4(7)6(10)11;/h2-4H,7H2,1H3,(H,10,11);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAZFHFBFGHBBY-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1C(C(=O)[O-])N.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N3NaO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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